molecular formula C20H26Cl2N2O B12740194 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride CAS No. 83658-40-6

3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride

Cat. No.: B12740194
CAS No.: 83658-40-6
M. Wt: 381.3 g/mol
InChI Key: YBOLSZHTVOOPTD-UHFFFAOYSA-N
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Description

3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride is a synthetic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: Starting with a suitable aromatic precursor, the isoquinoline core can be constructed through cyclization reactions.

    Substitution Reactions: Introduction of the methoxy group at the 4-position of the phenyl ring can be achieved through electrophilic aromatic substitution.

    Amine Alkylation: The N,N-dimethyl group can be introduced via alkylation of the amine functionality.

    Formation of Dihydro Compound: Reduction of the isoquinoline core to form the dihydro derivative.

    Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinoline core.

    Reduction: Reduction reactions can further modify the isoquinoline core or the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, such as potential analgesic or anti-inflammatory effects.

    Industry: May be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Phenethylamines: Compounds with similar phenyl and amine functionalities.

    Methoxyphenyl Derivatives: Compounds with methoxy groups on the phenyl ring.

Uniqueness

The uniqueness of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

83658-40-6

Molecular Formula

C20H26Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C20H24N2O.2ClH/c1-22(2)13-12-17-14-16-6-4-5-7-19(16)20(21-17)15-8-10-18(23-3)11-9-15;;/h4-11,17H,12-14H2,1-3H3;2*1H

InChI Key

YBOLSZHTVOOPTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC.Cl.Cl

Origin of Product

United States

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